molecular formula C15H18N2O2 B14382058 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one CAS No. 88714-71-0

5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one

Cat. No.: B14382058
CAS No.: 88714-71-0
M. Wt: 258.32 g/mol
InChI Key: PZJQAEQJRHGSAM-UHFFFAOYSA-N
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Description

5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one is a chemical compound that features a quinoline moiety substituted with a methoxy group at the 6-position and an amino group at the 8-position

Chemical Reactions Analysis

Types of Reactions

5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline ring or the ketone group.

    Substitution: The amino group at the 8-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring or the ketone group.

Mechanism of Action

The mechanism of action of 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups at the 6- and 8-positions, respectively, contribute to its potential as an antimalarial agent and its utility in materials science.

Properties

CAS No.

88714-71-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

5-[(6-methoxyquinolin-8-yl)amino]pentan-2-one

InChI

InChI=1S/C15H18N2O2/c1-11(18)5-3-7-16-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-10,16H,3,5,7H2,1-2H3

InChI Key

PZJQAEQJRHGSAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

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